N-benzyloxycarbonyl-3-amino-2-benzylpropionic acid
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Overview
Description
2-benzyl-3-{[(benzyloxy)carbonyl]amino}propanoic acid is an organic compound that belongs to the class of amino acids It features a benzyl group attached to the alpha carbon, a benzyloxycarbonyl-protected amino group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-3-{[(benzyloxy)carbonyl]amino}propanoic acid typically involves the protection of the amino group using a benzyloxycarbonyl (Cbz) group. One common method is to start with the amino acid precursor and react it with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-3-{[(benzyloxy)carbonyl]amino}propanoic acid can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The benzyloxycarbonyl group can be removed under acidic or basic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Free amine derivatives.
Scientific Research Applications
2-benzyl-3-{[(benzyloxy)carbonyl]amino}propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-benzyl-3-{[(benzyloxy)carbonyl]amino}propanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can interact with enzymes or receptors, modulating their activity. The benzyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Similar Compounds
2-benzyl-3-amino-propanoic acid: Lacks the benzyloxycarbonyl protection.
3-{[(benzyloxy)carbonyl]amino}propanoic acid: Lacks the benzyl group on the alpha carbon.
Uniqueness
2-benzyl-3-{[(benzyloxy)carbonyl]amino}propanoic acid is unique due to the presence of both the benzyl and benzyloxycarbonyl groups. This combination provides specific chemical properties, such as increased stability and lipophilicity, making it a valuable compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C18H19NO4 |
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Molecular Weight |
313.3 g/mol |
IUPAC Name |
2-benzyl-3-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C18H19NO4/c20-17(21)16(11-14-7-3-1-4-8-14)12-19-18(22)23-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,22)(H,20,21) |
InChI Key |
FCMHQDUEDVBCNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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